molecular formula C16H27N7O10 B14216563 Glycyl-L-serylglycylglycylglycylglycyl-L-serine CAS No. 824407-04-7

Glycyl-L-serylglycylglycylglycylglycyl-L-serine

Cat. No.: B14216563
CAS No.: 824407-04-7
M. Wt: 477.43 g/mol
InChI Key: URZPZYKNVNLKBJ-IUCAKERBSA-N
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Description

Glycyl-L-serylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine and serine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the peptide, particularly at the serine residues.

    Reduction: Reductive conditions can be used to reduce any disulfide bonds formed during oxidation.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycylglycyl-L-serine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and biomaterials.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-serine: A simpler peptide with fewer glycine residues.

    Glycyl-L-cysteinylglycyl-L-serine: Contains cysteine, which introduces the potential for disulfide bond formation.

    Glycyl-L-serylglycylglycylglycyl-L-serine: A shorter analog with fewer glycine residues.

Uniqueness

Glycyl-L-serylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine-rich sequence, which may confer specific structural and functional properties not found in shorter or less glycine-rich peptides.

Properties

CAS No.

824407-04-7

Molecular Formula

C16H27N7O10

Molecular Weight

477.43 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C16H27N7O10/c17-1-10(26)22-8(6-24)15(31)21-4-13(29)19-2-11(27)18-3-12(28)20-5-14(30)23-9(7-25)16(32)33/h8-9,24-25H,1-7,17H2,(H,18,27)(H,19,29)(H,20,28)(H,21,31)(H,22,26)(H,23,30)(H,32,33)/t8-,9-/m0/s1

InChI Key

URZPZYKNVNLKBJ-IUCAKERBSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O

Origin of Product

United States

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